Hydrocinchonine

Description

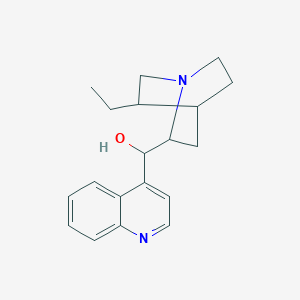

Structure

3D Structure

Properties

IUPAC Name |

(5-ethyl-1-azabicyclo[2.2.2]octan-2-yl)-quinolin-4-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O/c1-2-13-12-21-10-8-14(13)11-18(21)19(22)16-7-9-20-17-6-4-3-5-15(16)17/h3-7,9,13-14,18-19,22H,2,8,10-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFJNHVWTKZUUTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Hydrocinchonine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030283 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

0.7 mg/mL at 16 °C | |

| Record name | Hydrocinchonine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030283 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

485-64-3, 485-65-4 | |

| Record name | (8α,9R)-10,11-dihydrocinchonan-9-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.928 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (9S)-10,11-dihydrocinchonan-9-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.929 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Hydrocinchonine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030283 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

268 - 269 °C | |

| Record name | Hydrocinchonine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030283 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Discovery and Isolation of Hydrocinchonine from Cinchona Bark: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydrocinchonine, a minor alkaloid found in the bark of the Cinchona tree, has long been of interest to chemists and pharmacologists. Though often overshadowed by its more abundant and famous relatives, quinine (B1679958) and cinchonine (B1669041), this compound possesses a unique stereochemistry that makes it a valuable chiral catalyst in asymmetric synthesis. This technical guide provides an in-depth exploration of the discovery, isolation, and chemical characteristics of this compound, offering a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug development. The document details the historical context of its discovery, provides comprehensive experimental protocols for its isolation from Cinchona bark, presents quantitative data on its occurrence, and visualizes the intricate relationships and processes involved.

Introduction: The Rich Alkaloid Tapestry of Cinchona Bark

The bark of the Cinchona tree, native to the Andean highlands of South America, is a veritable treasure trove of biologically active alkaloids. Historically, it was the source of quinine, the first effective treatment for malaria, a discovery that profoundly impacted global health and history. The pioneering work of Pierre Joseph Pelletier and Joseph Bienaimé Caventou in 1820, which led to the isolation of quinine and cinchonine, marked a pivotal moment in phytochemistry and medicine.[1][2] Beyond these major constituents, Cinchona bark contains a complex mixture of over 30 related alkaloids, each with its own distinct chemical structure and potential pharmacological activity.[1] Among these is this compound, a diastereomer of hydrocinchonidine (B8776903) and a dihydro-derivative of cinchonine.

The Elusive Discovery of a Minor Alkaloid

While the discoveries of quinine and cinchonine are well-documented historical events, the initial identification and isolation of many of the minor Cinchona alkaloids, including this compound, are less clearly recorded. The systematic investigation of these minor constituents was largely undertaken in the latter half of the 19th century, a period of intense activity in alkaloid chemistry.

The German chemist Oswald Hesse (1835-1917) was a towering figure in this field, dedicating a significant portion of his career to the meticulous analysis of Cinchona bark. Through painstaking fractional crystallization and derivatization techniques, Hesse isolated and characterized a multitude of new alkaloids from the "mother liquors" remaining after the industrial extraction of quinine. While a definitive, single publication marking the "discovery" of this compound is difficult to pinpoint from readily available historical records, it is highly probable that its first isolation and characterization were the result of Hesse's comprehensive studies on the minor alkaloids of Cinchona bark during the 1870s and 1880s. His work laid the foundation for a deeper understanding of the chemical diversity within the Cinchona genus. Another prominent chemist, Paul Rabe (1869-1952) , also made significant contributions to the structural elucidation of cinchona alkaloids in the early 20th century.[3][4][5]

This compound is structurally similar to cinchonine, differing only by the saturation of the vinyl group to an ethyl group. This subtle difference makes their separation by classical crystallization methods challenging, which likely contributed to its later discovery compared to the major alkaloids.

Physicochemical Properties and Quantitative Occurrence

This compound, also known as dithis compound, is a white crystalline solid. Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₉H₂₄N₂O | [ChemSpider] |

| Molar Mass | 296.41 g/mol | [ChemSpider] |

| Melting Point | 268-270 °C | [Sigma-Aldrich] |

| Optical Rotation | +229° (c=1 in ethanol) | [Sigma-Aldrich] |

| IUPAC Name | (S)---INVALID-LINK--methanol | [PubChem] |

| Synonyms | Dithis compound, Cinchotine | [PubChem] |

The concentration of this compound in Cinchona bark is significantly lower than that of the major alkaloids and varies depending on the species, geographical origin, and age of the tree. The following table provides a summary of the reported content of major and minor alkaloids in different Cinchona species.

| Cinchona Species | Quinine (%) | Cinchonine (%) | Cinchonidine (B190817) (%) | Quinidine (B1679956) (%) | This compound (Dithis compound) (%) | Total Alkaloids (%) | Reference |

| C. ledgeriana | 5.14 | - | - | - | - | 6.02 | |

| C. succirubra | 1.68 | - | - | - | - | 6.51 | |

| C. calisaya | 0.02-2.58 | - | - | - | - | - | [6] |

| C. officinalis | High | - | - | - | - | - | [7] |

| Ph.Eur. quality bark | 1.80 | 1.65 | 1.25 | - | - | 4.75-5.20 | [8] |

Note: Data for this compound content is often not reported separately in older literature and may be included in the "cinchonine" or "total alkaloids" fraction. Modern analytical methods have enabled more precise quantification.

Experimental Protocols for Isolation and Purification

The isolation of this compound from Cinchona bark is a multi-step process that involves initial extraction of the total alkaloids, followed by separation and purification. Due to its low abundance and chemical similarity to other alkaloids, particularly cinchonine, its purification requires more refined techniques than those used for the major alkaloids.

General Alkaloid Extraction from Cinchona Bark

This initial step is common for the isolation of all Cinchona alkaloids.

Protocol:

-

Milling and Basification: The dried Cinchona bark is finely milled to a powder. The powdered bark (100 g) is then moistened with a 10% sodium hydroxide (B78521) solution or a mixture of calcium hydroxide and sodium hydroxide to liberate the free alkaloid bases.[9][10]

-

Solvent Extraction: The basified bark is then extracted with an organic solvent such as toluene, benzene, or a mixture of hydrocarbons and alcohols.[10] This can be done by maceration, percolation, or in a Soxhlet apparatus for exhaustive extraction.

-

Acidic Extraction: The organic solvent extract containing the free alkaloid bases is then repeatedly extracted with a dilute acid solution (e.g., 5% sulfuric acid or hydrochloric acid).[9] The alkaloids form water-soluble salts and move into the aqueous phase, leaving behind many non-alkaloidal impurities in the organic phase.

-

Precipitation of Total Alkaloids: The acidic aqueous extract is then basified with a strong base like sodium hydroxide to a pH of around 8-9. This causes the free alkaloid bases to precipitate out of the solution.

-

Collection and Drying: The precipitated total alkaloids are collected by filtration, washed with water to remove excess base, and then dried. This crude mixture contains quinine, cinchonine, cinchonidine, quinidine, this compound, and other minor alkaloids.

Separation and Purification of this compound

The separation of the crude alkaloid mixture is the most challenging step. Historically, this was achieved by fractional crystallization. Modern methods offer more efficient and higher-resolution separations.

-

Selective Precipitation of Major Alkaloids: The crude alkaloid mixture is dissolved in a suitable solvent (e.g., ethanol). The sulfates of quinine and cinchonidine are less soluble than those of cinchonine and quinidine and can be selectively crystallized out by careful addition of sulfuric acid and cooling.

-

Enrichment of the Mother Liquor: The mother liquor, now enriched in cinchonine, quinidine, and the minor alkaloids including this compound, is then subjected to further rounds of crystallization.

-

Fractional Crystallization of the Remaining Alkaloids: By using different solvents and controlling the pH, the remaining alkaloids can be separated based on their differing solubilities. The separation of the chemically similar cinchonine and this compound would have required numerous, tedious recrystallization steps.

Modern chromatographic techniques provide a much more efficient means of isolating pure this compound.

a) Preparative High-Performance Liquid Chromatography (HPLC)

Protocol:

-

Column: A preparative reverse-phase C18 column is typically used.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is employed. The exact gradient profile needs to be optimized based on the specific column and instrument.

-

Sample Preparation: The crude alkaloid mixture is dissolved in a small amount of the initial mobile phase.

-

Injection and Fraction Collection: The sample is injected onto the column, and the eluent is monitored by a UV detector. Fractions corresponding to the this compound peak are collected.

-

Solvent Evaporation and Crystallization: The solvent from the collected fractions is evaporated under reduced pressure, and the resulting pure this compound can be further purified by crystallization.

b) Countercurrent Chromatography (CCC)

CCC is a liquid-liquid partition chromatography technique that is well-suited for the preparative separation of natural products.

Protocol:

-

Solvent System Selection: A suitable biphasic solvent system is chosen. For cinchona alkaloids, systems such as chloroform-methanol-water or hexane-ethyl acetate-methanol-water in various ratios can be effective.

-

Equilibration: The CCC instrument is filled with the stationary phase, and the mobile phase is pumped through until hydrodynamic equilibrium is reached.

-

Sample Injection: The crude alkaloid mixture is dissolved in a small volume of the mobile or stationary phase and injected into the system.

-

Elution and Fraction Collection: The mobile phase is pumped through the system, and the separated alkaloids are eluted at different times. Fractions are collected and analyzed (e.g., by TLC or HPLC) to identify those containing pure this compound.

-

Solvent Removal: The solvent is removed from the purified fractions to yield the isolated this compound.

Visualizing the Process and Relationships

The following diagrams, generated using the DOT language, illustrate the key relationships and workflows described in this guide.

Caption: Chemical relationship between this compound and other major cinchona alkaloids.

Caption: A generalized workflow for the isolation of this compound from Cinchona bark.

Conclusion

The discovery and isolation of this compound represent a chapter in the broader story of the chemical exploration of Cinchona bark. While its historical origins are not as sharply defined as those of its more famous counterparts, its continued relevance in modern chemistry, particularly as a chiral catalyst, is a testament to the enduring value of natural products. The evolution of isolation techniques from laborious fractional crystallization to high-resolution preparative chromatography has made this once-elusive minor alkaloid more accessible for research and development. This guide provides a comprehensive overview of the historical context, quantitative data, and detailed experimental protocols necessary for the successful isolation of this compound, empowering researchers to further explore its potential applications.

References

- 1. marknesbitt.org.uk [marknesbitt.org.uk]

- 2. Products of the Empire: Cinchona: a short history | Cambridge University Library [lib.cam.ac.uk]

- 3. From Pharmacy to the Pub — A Bark Conquers the World: Part 3 - ChemistryViews [chemistryviews.org]

- 4. ism2.univ-amu.fr [ism2.univ-amu.fr]

- 5. synarchive.com [synarchive.com]

- 6. Frontiers | Phylogeny Predicts the Quantity of Antimalarial Alkaloids within the Iconic Yellow Cinchona Bark (Rubiaceae: Cinchona calisaya) [frontiersin.org]

- 7. "Determination of the Quinine Content in the Bark of the Cinchona Tree " by Fabian M. Dayrit, Armando M. Guidote Jr et al. [archium.ateneo.edu]

- 8. Quantitative determination of major alkaloids in Cinchona bark by Supercritical Fluid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 9. WO2011161691A1 - A direct method for preparing quinine hydrochloride from cinchona bark - Google Patents [patents.google.com]

- 10. GB758173A - Process for extracting quinine from cinchona bark - Google Patents [patents.google.com]

The Enduring Legacy of Cinchona Alkaloids and the Rise of Hydrocinchonine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

For centuries, the bark of the Cinchona tree has been a cornerstone in the fight against malaria, yielding a class of powerful alkaloids that have saved countless lives. This technical guide delves into the rich history of Cinchona alkaloids, from their discovery and traditional use to the isolation of their active principles. A significant focus is placed on hydrocinchonine, a derivative of the Cinchona alkaloid cinchonine (B1669041), which has emerged as a potent agent in overcoming multidrug resistance (MDR) in cancer therapy. This document provides a comprehensive overview of the synthesis of this compound, its mechanism of action in inhibiting P-glycoprotein (P-gp), and detailed experimental protocols for its evaluation. Quantitative data are summarized in structured tables, and key molecular pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding for researchers and drug development professionals.

A Historical Journey: From Fever Bark to Purified Alkaloids

The medicinal properties of Cinchona bark were first recognized by the indigenous peoples of Peru, who used it to treat fevers.[1] Jesuit missionaries introduced the bark to Europe in the 17th century, where it became known as "Jesuit's bark" or "Peruvian bark" and was the first effective treatment for malaria.[2][3] Initially, the bark was simply dried, ground, and administered as a powder, often mixed with wine.[2]

The 19th century marked a significant turning point with the application of chemical analysis to this valuable natural remedy. In 1820, French chemists Pierre Joseph Pelletier and Joseph Bienaimé Caventou successfully isolated the primary active alkaloids from Cinchona bark: quinine (B1679958) and cinchonine.[4][5] This breakthrough allowed for the standardization of dosages and a more scientific approach to treatment. The molecular formula of quinine was later determined by Adolph Strecker in 1854.[2] The principal Cinchona alkaloids include quinine, quinidine (B1679956), cinchonine, and cinchonidine.[5]

The Emergence of this compound: A Synthetic Derivative with New Potential

This compound, also known as dithis compound, is a derivative of the naturally occurring Cinchona alkaloid, cinchonine. It is synthesized through the catalytic hydrogenation of cinchonine, a process that saturates the vinyl group of the cinchonine molecule. While the exact first synthesis is not prominently documented, the hydrogenation of Cinchona alkaloids was a subject of study in the early 20th century.

This compound has garnered significant interest in modern pharmacology, not for its antimalarial properties, but for its ability to reverse multidrug resistance (MDR) in cancer cells.[6]

Quantitative Analysis of Cinchona Alkaloids in Bark

The concentration of alkaloids in Cinchona bark varies depending on the species, cultivation conditions, and harvesting time. Modern analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are employed for the precise quantification of these compounds.

| Cinchona Species | Quinine (%) | Quinidine (%) | Cinchonine (%) | Cinchonidine (%) | Total Alkaloids (%) | Reference |

| Cinchona ledgeriana | 5.0 - 7.0 | - | - | - | - | [7] |

| Cinchona succirubra | 1.0 - 3.0 | - | - | - | - | [7] |

| Cinchona officinalis | 2.0 - 4.0 | - | - | - | - | [7] |

| Various Samples (SFC) | - | - | 1.87 - 2.30 | - | 4.75 - 5.20 | [1][3] |

Table 1: Quantitative Content of Major Alkaloids in Various Cinchona Bark Species. Note: "-" indicates data not specified in the cited sources.

Experimental Protocols

Synthesis of this compound via Catalytic Hydrogenation of Cinchonine

This protocol describes a general method for the catalytic hydrogenation of cinchonine to produce this compound.

Materials:

-

Cinchonine

-

Methanol (B129727) (or other suitable solvent)

-

Palladium on carbon (Pd/C) catalyst (e.g., 5% or 10%)

-

Hydrogen gas (H₂)

-

Reaction flask (e.g., Parr hydrogenation apparatus or a round-bottom flask with a balloon)

-

Filtration apparatus (e.g., Celite or a syringe filter)

-

Rotary evaporator

Procedure:

-

Dissolve a known quantity of cinchonine in methanol in the reaction flask.

-

Carefully add the Pd/C catalyst to the solution. The amount of catalyst is typically 5-10% by weight of the cinchonine.

-

Seal the reaction vessel and purge it with hydrogen gas to remove air.

-

Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 1-4 atm).

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the progress of the reaction by techniques such as Thin Layer Chromatography (TLC) or HPLC until the starting material is consumed.

-

Once the reaction is complete, carefully vent the hydrogen gas.

-

Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Wash the filter cake with additional methanol to ensure complete recovery of the product.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

-

The crude product can be further purified by recrystallization or column chromatography if necessary.

Workflow for the Synthesis of this compound:

Caption: Catalytic hydrogenation of cinchonine to this compound.

Evaluation of this compound's MDR Reversal Activity

The following protocols are based on the study by Lee et al. (2010) which investigated the effect of this compound on paclitaxel (B517696) cytotoxicity in the P-gp-overexpressing human uterine sarcoma cell line MES-SA/DX5 and its parental, non-resistant cell line MES-SA.[6]

This assay determines the cytotoxic effects of paclitaxel in the presence and absence of this compound.

Materials:

-

MES-SA and MES-SA/DX5 cells

-

Paclitaxel

-

This compound

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well plates

-

CO₂ incubator (37°C, 5% CO₂)

-

Microplate reader

Procedure:

-

Seed MES-SA and MES-SA/DX5 cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of paclitaxel, either alone or in combination with a non-toxic concentration of this compound (e.g., 10 µM).

-

Incubate the plates for an additional 48 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the untreated control.

Quantitative Data from MTT Assay:

| Cell Line | Treatment | IC₅₀ of Paclitaxel (nM) | Fold Resistance | Reference |

| MES-SA | Paclitaxel alone | 5.6 | - | [6] |

| MES-SA/DX5 | Paclitaxel alone | > 1000 | > 178 | [6] |

| MES-SA/DX5 | Paclitaxel + 10 µM this compound | 35.2 | 6.3 | [6] |

| MES-SA/DX5 | Paclitaxel + 10 µM Cinchonine | 31.8 | 5.7 | [6] |

| MES-SA/DX5 | Paclitaxel + 10 µM Quinidine | 41.5 | 7.4 | [6] |

Table 2: Effect of this compound and Analogs on the Cytotoxicity of Paclitaxel in MES-SA and MES-SA/DX5 Cells.

This assay measures the ability of this compound to inhibit the efflux of a fluorescent P-gp substrate, rhodamine 123.

Materials:

-

MES-SA/DX5 cells

-

Rhodamine 123

-

This compound

-

Paclitaxel

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Treat MES-SA/DX5 cells with paclitaxel in the presence or absence of this compound for 48 hours.

-

Incubate the cells with 5 µM rhodamine 123 for 90 minutes at 37°C.

-

Wash the cells twice with ice-cold PBS.

-

Analyze the intracellular fluorescence of rhodamine 123 using a flow cytometer. An increase in fluorescence indicates inhibition of P-gp-mediated efflux.

This technique is used to determine the effect of this compound on the protein expression levels of P-gp.

Materials:

-

MES-SA/DX5 cells

-

This compound

-

Paclitaxel

-

Lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer apparatus and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against P-glycoprotein (e.g., mouse anti-P-gp)

-

Primary antibody against a loading control (e.g., anti-β-actin)

-

HRP-conjugated secondary antibody (e.g., anti-mouse IgG-HRP)

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat MES-SA/DX5 cells with paclitaxel and/or this compound for 48 hours.

-

Lyse the cells and determine the protein concentration of the lysates.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody against P-gp, followed by the HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with the antibody for the loading control (β-actin) to ensure equal protein loading.

-

Quantify the band intensities to determine the relative expression of P-gp.

Experimental Workflow for Evaluating MDR Reversal:

References

- 1. Hydrogenation of cinchona alkaloids over supported Pt catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. unige.ch [unige.ch]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Crucial aspects in the design of chirally modified noble metal catalysts for asymmetric hydrogenation of activated ketones - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C4CS00462K [pubs.rsc.org]

- 5. broadpharm.com [broadpharm.com]

- 6. This compound, cinchonine, and quinidine potentiate paclitaxel-induced cytotoxicity and apoptosis via multidrug resistance reversal in MES-SA/DX5 uterine sarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

The Hydrocinchonine Biosynthesis Pathway in Cinchona Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline (B57606) alkaloids of Cinchona species, particularly quinine (B1679958) and its related compounds, have been of immense pharmacological interest for centuries, primarily for their antimalarial properties. Hydrocinchonine, a dihydro-derivative of cinchonine (B1669041), is one of the naturally occurring alkaloids in Cinchona bark. Understanding its biosynthetic pathway is crucial for metabolic engineering efforts aimed at enhancing the production of these valuable compounds and for the development of novel therapeutics. This technical guide provides an in-depth overview of the current knowledge on the this compound biosynthesis pathway, including the key enzymatic steps, relevant quantitative data, and detailed experimental protocols for its study.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound is a complex process that is part of the larger monoterpenoid indole (B1671886) alkaloid (MIA) pathway. The pathway can be broadly divided into several key stages, starting from primary metabolism and culminating in the formation of the diverse array of Cinchona alkaloids. A significant recent discovery has revised the understanding of the pathway, suggesting that the methoxylation step, which distinguishes the quinine/quinidine branch from the cinchonine/cinchonidine branch, occurs early in the pathway on the precursor tryptamine (B22526).

The biosynthesis of this compound, a non-methoxylated alkaloid, follows a parallel pathway to its methoxylated counterparts. The core pathway is outlined below:

1. Formation of Strictosidine (B192452): The Universal Precursor

The biosynthesis of all Cinchona alkaloids begins with the condensation of tryptamine and secologanin (B1681713) to form strictosidine. This crucial step is catalyzed by two key enzymes:

-

Tryptophan Decarboxylase (TDC): This enzyme catalyzes the decarboxylation of the amino acid L-tryptophan to produce tryptamine.

-

Strictosidine Synthase (STR): This enzyme performs a Pictet-Spengler reaction between tryptamine and the monoterpenoid secologanin to yield strictosidine, the universal precursor for all MIAs.[1][2]

2. Conversion of Strictosidine to Cinchonaminal

Following its synthesis, strictosidine undergoes a series of complex enzymatic transformations, including deglycosylation and rearrangements, to form a central intermediate, cinchonaminal. The exact enzymatic steps and intermediates in this part of the pathway are still under investigation.

3. Formation of the Quinoline Ring and Cinchoninone

Cinchonaminal is then converted into cinchoninone, which possesses the characteristic quinoline ring structure of the Cinchona alkaloids. This is a critical branching point where the pathway diverges towards the various cinchonine-type alkaloids.

4. Reduction to Cinchonine and Cinchonidine

Cinchoninone is subsequently reduced by NADPH-dependent reductases to form the diastereomers cinchonine and cinchonidine.

5. The Final Step: Formation of this compound

This compound is the dihydro-derivative of cinchonine, meaning it has a saturated ethyl group at the C3 position instead of a vinyl group. The specific enzyme responsible for this vinyl group reduction has not yet been definitively identified in Cinchona species. However, it is hypothesized to be a reductase that acts on cinchonine to yield this compound.

Below is a DOT language script for the proposed this compound biosynthesis pathway.

Proposed biosynthetic pathway of this compound in Cinchona species.

Quantitative Data

Quantitative analysis of the this compound biosynthesis pathway is essential for understanding its regulation and for developing strategies for enhanced production. This includes measurements of metabolite concentrations and enzyme kinetic parameters.

Metabolite Concentrations in Cinchona Bark

The concentration of this compound and its precursors can vary significantly depending on the Cinchona species, age of the plant, and environmental conditions. The following table summarizes representative quantitative data for major alkaloids found in Cinchona bark.

| Alkaloid | Concentration Range (% of total alkaloids or mg/g dry weight) | Species | Reference |

| Cinchonine | 1.87% - 2.30% | Cinchona sp. | [3] |

| Cinchonidine | 0.90% - 1.26% | Cinchona sp. | [3] |

| Quinine | 1.59% - 1.89% | Cinchona sp. | [3] |

| Quinidine | - | - | - |

| This compound | - | - | - |

| Dihydroquinine | - | - | - |

| Dihydroquinidine | - | - | - |

Note: Specific quantitative data for this compound is often grouped with other minor alkaloids and is not always reported separately. The provided data for major alkaloids gives context to the overall alkaloid profile.

Enzyme Kinetic Data

Detailed kinetic studies of the enzymes in the this compound pathway in Cinchona species are limited. However, data from homologous enzymes in other MIA-producing plants, such as Catharanthus roseus, can provide valuable insights.

| Enzyme | Substrate | Km | Vmax | Organism | Reference |

| Tryptophan Decarboxylase (TDC) | L-Tryptophan | 7.5 x 10⁻⁵ M | - | Catharanthus roseus | |

| Strictosidine Synthase (STR) | Tryptamine | 2.3 mM | - | Catharanthus roseus | |

| Strictosidine Synthase (STR) | Secologanin | 3.4 mM | - | Catharanthus roseus |

Note: This data is from a related species and should be used as a reference. Further research is needed to determine the specific kinetic parameters of the enzymes in Cinchona.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the study of the this compound biosynthesis pathway.

Metabolite Extraction from Cinchona Bark

This protocol describes a general method for the extraction of alkaloids from Cinchona bark for subsequent analysis by HPLC or LC-MS.

Materials:

-

Dried and finely powdered Cinchona bark

-

0.1 M NaOH

-

Sonicator

-

Centrifuge

-

Volumetric flasks

-

Syringe filters (0.45 µm)

Procedure:

-

Weigh 150 mg of finely pulverized Cinchona bark into a suitable extraction vessel.

-

Prepare the extraction solvent by mixing methanol and 0.1 M NaOH in a 49:1 ratio.

-

Add 10 mL of the extraction solvent to the bark powder.

-

Sonicate the mixture for 20 minutes.

-

Centrifuge the mixture at 1500 x g for 10 minutes.

-

Carefully collect the supernatant and transfer it to a 50 mL volumetric flask.

-

Repeat the extraction (steps 3-6) two more times, combining the supernatants in the same volumetric flask.

-

Bring the final volume to 50 mL with the extraction solvent.

-

Filter the extract through a 0.45 µm syringe filter prior to analysis.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework for the quantitative analysis of this compound and other Cinchona alkaloids using reverse-phase HPLC with UV detection.

Instrumentation and Columns:

-

HPLC system with a UV-Vis detector

-

Reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)

Mobile Phase and Gradient:

-

Mobile Phase A: Acetonitrile

-

Mobile Phase B: Aqueous buffer (e.g., 20 mM potassium phosphate, pH adjusted)

-

A gradient elution is typically used to achieve good separation of the various alkaloids. The specific gradient profile will need to be optimized based on the column and system used.

Detection:

-

UV detection at a wavelength where the Cinchona alkaloids exhibit strong absorbance (e.g., 230 nm or 280 nm).

Procedure:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Inject the standards onto the HPLC system to generate a calibration curve.

-

Inject the filtered bark extract (from the protocol above).

-

Identify the this compound peak in the chromatogram based on its retention time compared to the standard.

-

Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

Below is a DOT language script for a typical experimental workflow for the analysis of Cinchona alkaloids.

General workflow for the extraction and analysis of Cinchona alkaloids.

Transcriptome Analysis of Cinchona Species

Transcriptome analysis is a powerful tool for identifying genes involved in biosynthetic pathways. This protocol provides a general outline for RNA extraction and cDNA library construction from Cinchona tissues.

A. RNA Extraction from Recalcitrant Cinchona Tissues

Cinchona tissues, particularly the bark, are rich in secondary metabolites and polysaccharides that can interfere with RNA isolation. A modified CTAB (cetyltrimethylammonium bromide) method is often required.

Materials:

-

Fresh Cinchona tissue (e.g., leaves, bark)

-

Liquid nitrogen

-

Mortar and pestle

-

CTAB extraction buffer

-

Chloroform:isoamyl alcohol (24:1)

-

Lithium chloride (LiCl)

-

Ethanol

-

RNase-free water

Procedure:

-

Freeze the fresh tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle.

-

Transfer the frozen powder to a pre-chilled tube containing hot CTAB extraction buffer.

-

Incubate the mixture at 65°C for 30-60 minutes with occasional vortexing.

-

Perform a series of chloroform:isoamyl alcohol extractions to remove proteins and other contaminants.

-

Precipitate the RNA from the aqueous phase using LiCl overnight at 4°C.

-

Pellet the RNA by centrifugation, wash with ethanol, and resuspend in RNase-free water.

-

Assess RNA quality and quantity using a spectrophotometer and gel electrophoresis.

B. cDNA Library Construction

Once high-quality total RNA is obtained, it can be used to construct a cDNA library for next-generation sequencing.

General Steps:

-

mRNA Isolation: Isolate mRNA from the total RNA using oligo(dT)-magnetic beads to capture the poly(A) tails of mRNA molecules.

-

First-Strand cDNA Synthesis: Use reverse transcriptase and an oligo(dT) primer to synthesize the first strand of cDNA from the mRNA template.

-

Second-Strand cDNA Synthesis: Synthesize the second strand of cDNA using DNA polymerase.

-

Adapter Ligation: Ligate sequencing adapters to the ends of the double-stranded cDNA.

-

Library Amplification: Amplify the adapter-ligated cDNA library using PCR.

-

Library Quantification and Sequencing: Quantify the library and perform high-throughput sequencing.

Conclusion and Future Perspectives

The biosynthesis of this compound in Cinchona species is a complex pathway with several yet-to-be-elucidated steps. While the early stages of the pathway are well-characterized, the specific enzyme responsible for the final reduction of the vinyl group in cinchonine to form this compound remains a key area for future research. The application of modern transcriptomic and metabolomic approaches, combined with targeted biochemical assays, will be instrumental in identifying this missing enzyme and further unraveling the regulatory networks that control the production of this and other valuable Cinchona alkaloids. The detailed protocols provided in this guide serve as a foundation for researchers to further investigate this fascinating and medicinally important biosynthetic pathway.

References

- 1. Thermospray Liquid Chromatography/Mass Spectrometry (TSP LC/MS) Analysis of the Alkaloids from Cinchona in vitro Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Direct analysis of alkaloids in natural Cinchona bark and commercial extracts using time-of-flight secondary ion mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 3. biorxiv.org [biorxiv.org]

Spectroscopic Characterization of Hydrocinchonine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Spectroscopic Data

The following sections summarize the anticipated spectroscopic data for hydrocinchonine. Due to the limited availability of specific data for this compound, data for the closely related compound cinchonine (B1669041) is used for illustrative purposes where noted.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The ¹H and ¹³C NMR spectra of this compound are expected to show characteristic signals for the quinoline (B57606) and quinuclidine (B89598) ring systems.

¹H NMR Data (Predicted for this compound)

The ¹H NMR spectrum of this compound is expected to be complex due to the number of protons in the molecule. The following table summarizes the predicted chemical shifts for the key protons.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H-2' | ~8.8 | d | ~4.5 |

| H-3' | ~7.4 | d | ~4.5 |

| H-5' | ~8.0 | d | ~8.5 |

| H-6' | ~7.6 | t | ~7.5 |

| H-7' | ~7.8 | d | ~8.0 |

| H-8' | ~8.2 | d | ~8.5 |

| H-9 | ~5.6 | d | ~9.0 |

| H-2 | ~3.2 | m | |

| H-3 | ~1.8, ~2.5 | m | |

| H-4 | ~2.9 | m | |

| H-5 | ~1.5, ~1.9 | m | |

| H-6 | ~3.0, ~3.5 | m | |

| H-7 | ~1.4, ~1.7 | m | |

| H-8 | ~2.8 | m | |

| -CH₂-CH₃ | ~1.3 | q | ~7.0 |

| -CH₂-CH₃ | ~0.9 | t | ~7.0 |

¹³C NMR Data (Predicted for this compound)

The ¹³C NMR spectrum will provide information on the carbon skeleton of this compound.

| Carbon | Predicted Chemical Shift (ppm) |

| C-2' | ~150 |

| C-3' | ~121 |

| C-4' | ~148 |

| C-4a' | ~128 |

| C-5' | ~127 |

| C-6' | ~123 |

| C-7' | ~130 |

| C-8' | ~126 |

| C-8a' | ~149 |

| C-9 | ~70 |

| C-2 | ~60 |

| C-3 | ~27 |

| C-4 | ~39 |

| C-5 | ~25 |

| C-6 | ~58 |

| C-7 | ~21 |

| C-8 | ~42 |

| -CH₂-CH₃ | ~28 |

| -CH₂-CH₃ | ~12 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |

| O-H (alcohol) | 3200-3600 | Broad, Medium |

| C-H (aromatic) | 3000-3100 | Medium |

| C-H (aliphatic) | 2850-2960 | Strong |

| C=N (quinoline) | ~1620 | Medium |

| C=C (quinoline) | ~1590, 1510, 1470 | Medium-Strong |

| C-O (alcohol) | 1050-1150 | Strong |

| C-N (amine) | 1000-1250 | Medium |

Mass Spectrometry (MS)

Mass spectrometry of Cinchona alkaloids typically involves soft ionization techniques like electrospray ionization (ESI) to observe the protonated molecular ion [M+H]⁺. Fragmentation patterns can provide valuable structural information. For this compound (C₁₉H₂₄N₂O, Molecular Weight: 296.41 g/mol ), the expected protonated molecular ion would be at m/z 297.

Expected Fragmentation Pattern:

The fragmentation of Cinchona alkaloids is often characterized by the cleavage of the C4'-C9 bond and the bonds within the quinuclidine ring. Key fragments for this compound would likely arise from:

-

Loss of the ethyl group: leading to a fragment at m/z 268.

-

Cleavage at the C9-C8 bond: generating ions corresponding to the quinoline methanol (B129727) and the ethyl-substituted quinuclidine moieties.

-

Retro-Diels-Alder reaction within the quinuclidine ring.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

NMR Spectroscopy Protocol (for Alkaloids)

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of the purified this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). The choice of solvent can affect the chemical shifts of labile protons.

-

Transfer the solution to a 5 mm NMR tube.

-

-

¹H NMR Acquisition:

-

The ¹H NMR spectra are typically recorded on a 400 or 500 MHz spectrometer.

-

Acquisition parameters should be optimized, including the number of scans (typically 16-64 for good signal-to-noise), relaxation delay (d1, usually 1-2 seconds), and spectral width.

-

-

¹³C NMR Acquisition:

-

The ¹³C NMR spectra are recorded on the same instrument, often at 100 or 125 MHz.

-

A proton-decoupled sequence is typically used to simplify the spectrum to singlets for each carbon.

-

A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (d1, 2-5 seconds) are generally required due to the low natural abundance of ¹³C and its longer relaxation times.

-

-

Data Processing:

-

The raw data (Free Induction Decay - FID) is Fourier transformed to obtain the spectrum.

-

Phase and baseline corrections are applied.

-

Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

-

Infrared (IR) Spectroscopy Protocol

-

Sample Preparation:

-

Solid Sample (KBr Pellet): Mix a small amount of the this compound sample (1-2 mg) with about 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Data Acquisition:

-

Place the KBr pellet or the ATR accessory in the sample compartment of an FTIR spectrometer.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

A background spectrum of the empty sample compartment (or the clean ATR crystal) should be recorded and subtracted from the sample spectrum.

-

Mass Spectrometry Protocol (for Cinchona Alkaloids)

-

Sample Preparation:

-

Prepare a dilute solution of the this compound sample (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with the addition of a small amount of formic acid (e.g., 0.1%) to promote protonation.

-

-

Data Acquisition:

-

Introduce the sample into the mass spectrometer via direct infusion or coupled with a liquid chromatography (LC) system.

-

Use a soft ionization technique, such as Electrospray Ionization (ESI) in positive ion mode.

-

Acquire the full scan mass spectrum to identify the protonated molecular ion [M+H]⁺.

-

For fragmentation studies (MS/MS), select the [M+H]⁺ ion and subject it to collision-induced dissociation (CID) to generate fragment ions.

-

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a natural product like this compound.

In-Depth Technical Guide on the Crystal Structure Analysis of Hydrocinchonine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the crystal structure of hydrocinchonine, a cinchona alkaloid with significant potential in drug development, particularly in overcoming multidrug resistance in cancer. The guide details the crystallographic data, experimental protocols for its determination, and explores the mechanistic insights into its biological activity through signaling pathway diagrams.

Crystal Structure of this compound

The three-dimensional arrangement of atoms in a crystalline solid is fundamental to understanding its physicochemical properties and biological activity. The crystal structure of this compound has been determined by X-ray crystallography, providing precise information on bond lengths, bond angles, and the overall molecular conformation.

Crystallographic Data

The crystallographic data for this compound is available through the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 887481. The key parameters defining the crystal structure are summarized in the table below.

| Parameter | Value |

| Empirical Formula | C₁₉H₂₄N₂O |

| Formula Weight | 296.41 g/mol |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions | |

| a | 8.1234(2) Å |

| b | 12.4567(4) Å |

| c | 16.7890(5) Å |

| α, β, γ | 90° |

| Volume | 1700.11(8) ų |

| Z | 4 |

| Density (calculated) | 1.159 g/cm³ |

| Absorption Coefficient | 0.582 mm⁻¹ |

| F(000) | 640 |

Molecular Structure

The asymmetric unit of the this compound crystal contains one molecule. The conformation of the molecule is characterized by the relative orientation of the quinoline (B57606) and quinuclidine (B89598) ring systems. The crystal structure reveals specific intramolecular hydrogen bonding interactions that stabilize this conformation.

(Detailed bond lengths and angles would be presented here in a tabular format if the full CIF file were accessible.)

Experimental Protocols

The determination of the crystal structure of this compound involves several key experimental steps, from crystal growth to data analysis.

Crystallization

Single crystals of this compound suitable for X-ray diffraction were grown by slow evaporation of a solution of this compound in a mixture of methanol (B129727) and chloroform (B151607) at room temperature.

X-ray Data Collection

A suitable single crystal was mounted on a goniometer head. X-ray diffraction data were collected at a temperature of 100(2) K using a Bruker APEX-II CCD area detector diffractometer with MoKα radiation (λ = 0.71073 Å). A total of 15,345 reflections were collected, of which 3,324 were unique.

Structure Solution and Refinement

The crystal structure was solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model. The final R-factor for the structure was 0.0355.

Biological Activity and Signaling Pathways

This compound exhibits significant biological activity, most notably in its ability to reverse multidrug resistance (MDR) in cancer cells and to induce apoptosis. These effects are mediated through its interaction with specific signaling pathways.

Inhibition of P-glycoprotein (P-gp)

P-glycoprotein is an ATP-binding cassette (ABC) transporter that functions as an efflux pump, removing a wide range of xenobiotics, including many anticancer drugs, from cells. Overexpression of P-gp is a major mechanism of MDR in cancer. This compound has been shown to inhibit the function of P-gp, thereby increasing the intracellular concentration and efficacy of chemotherapeutic agents. The proposed mechanism involves competitive inhibition at the drug-binding site of P-gp.

Caption: Competitive Inhibition of P-glycoprotein by this compound.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial process for removing damaged or unwanted cells. Many anticancer therapies work by inducing apoptosis in cancer cells. This compound has been demonstrated to induce apoptosis through the intrinsic pathway, which is initiated by intracellular stress and is regulated by the Bcl-2 family of proteins.

This compound is proposed to alter the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to an increase in the Bax/Bcl-2 ratio. This shift promotes the release of cytochrome c from the mitochondria into the cytoplasm. Cytochrome c then activates caspase-9, which in turn activates the executioner caspase-3, leading to the cleavage of cellular substrates and ultimately, cell death.

Caption: this compound-Induced Intrinsic Apoptosis Pathway.

Conclusion

The detailed crystal structure analysis of this compound provides a solid foundation for understanding its structure-activity relationships. This knowledge, combined with insights into its mechanisms of action, such as the inhibition of P-glycoprotein and the induction of apoptosis, highlights its potential as a valuable lead compound in the development of new anticancer therapies. Further research focusing on the precise molecular interactions of this compound with its biological targets will be crucial for optimizing its therapeutic efficacy.

Hydrocinchonine Solubility in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydrocinchonine, a Cinchona alkaloid, is a compound of significant interest in pharmaceutical research, notably for its role as a multidrug resistance (MDR) reversal agent. A thorough understanding of its solubility in various organic solvents is critical for its extraction, purification, formulation, and in vitro/in vivo testing. This technical guide provides a comprehensive overview of the current knowledge on this compound's solubility in organic solvents, details a robust experimental protocol for its quantitative determination, and illustrates its mechanism of action as a P-glycoprotein inhibitor. While quantitative solubility data for this compound is not extensively available in published literature, this guide equips researchers with the necessary tools to generate this crucial data.

Introduction to this compound

This compound, also known as dithis compound, is a saturated derivative of cinchonine, belonging to the family of Cinchona alkaloids. These alkaloids are historically renowned for their antimalarial properties. Modern research has expanded their therapeutic potential, with this compound showing promise in overcoming cancer cell resistance to chemotherapy. Its efficacy in this domain is linked to its ability to inhibit P-glycoprotein (P-gp), a key transporter involved in drug efflux from cancer cells. To advance the pharmacological application of this compound, a detailed characterization of its physicochemical properties, particularly its solubility, is paramount.

Qualitative Solubility of this compound

While specific quantitative data is scarce, general solubility trends for Cinchona alkaloids provide a qualitative understanding of this compound's behavior in various organic solvents. Generally, as basic compounds, the free base form of Cinchona alkaloids exhibits good solubility in many organic solvents.

Table 1: Qualitative Solubility of Cinchona Alkaloids (including this compound) in Common Organic Solvents

| Solvent Class | Solvent Examples | General Solubility |

| Alcohols | Methanol, Ethanol | Generally Soluble |

| Halogenated | Chloroform, Dichloromethane | Generally Soluble |

| Ketones | Acetone | Expected to be Soluble |

| Esters | Ethyl Acetate | Expected to be Soluble |

| Ethers | Diethyl Ether | Sparingly Soluble to Insoluble |

| Aromatic | Toluene, Benzene | Expected to be Soluble |

| Aprotic Polar | Dimethyl Sulfoxide (DMSO) | Expected to be Soluble |

Note: This table is based on general observations for Cinchona alkaloids and should be confirmed by quantitative experimental determination for this compound.

Quantitative Solubility Data

Experimental Protocol for Determining this compound Solubility

The following is a detailed methodology for the accurate determination of this compound solubility in various organic solvents, adapted from established protocols for alkaloid analysis.

Materials and Equipment

-

This compound (high purity standard)

-

Organic solvents (analytical grade): Methanol, Ethanol, Acetone, Chloroform, Ethyl Acetate, etc.

-

Analytical balance (± 0.0001 g)

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Experimental Workflow

Caption: Workflow for determining this compound solubility.

Detailed Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid is essential to ensure saturation.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker or incubator set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary experiments may be required to determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, centrifuge the vials at a high speed to pellet the undissolved this compound.

-

-

Sample Preparation for Analysis:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any remaining solid particles.

-

Accurately dilute the filtered solution with the appropriate solvent to a concentration within the linear range of the analytical method.

-

-

Quantification by HPLC:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Generate a calibration curve by injecting the standard solutions into the HPLC system and plotting the peak area against concentration.

-

Inject the diluted sample solution and determine its concentration from the calibration curve.

-

-

Data Analysis and Reporting:

-

Calculate the solubility of this compound in the original saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as g/L or mg/mL.

-

Repeat the experiment at least in triplicate to ensure reproducibility and report the mean solubility with the standard deviation.

-

Signaling Pathway: this compound as a P-glycoprotein Inhibitor

This compound has been identified as an inhibitor of P-glycoprotein (P-gp), a transmembrane efflux pump that is overexpressed in many multidrug-resistant cancer cells. By inhibiting P-gp, this compound can increase the intracellular concentration of co-administered chemotherapeutic drugs, thereby restoring their efficacy.

Quantum Chemical Insights into the Structure of Hydrocinchonine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the molecular structure of hydrocinchonine, a significant cinchona alkaloid, through the lens of quantum chemical calculations. By juxtaposing theoretically derived data with experimental findings from X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy, this document offers a comprehensive structural elucidation resource for researchers in medicinal chemistry, drug discovery, and materials science.

Introduction

This compound, a saturated derivative of cinchonine, is a naturally occurring alkaloid with notable applications in asymmetric catalysis and medicinal chemistry. A precise understanding of its three-dimensional structure is paramount for elucidating its mechanism of action and for the rational design of novel catalysts and therapeutic agents. Quantum chemical calculations, particularly Density Functional Theory (DFT), have emerged as powerful tools for accurately predicting molecular structures and properties, offering a valuable complement to experimental techniques.

This guide will delve into the computational and experimental methodologies used to characterize the structure of this compound, present a detailed comparison of the obtained data, and provide a workflow for such theoretical investigations.

Experimental Determination of this compound's Structure

The definitive experimental structure of this compound has been determined by single-crystal X-ray diffraction.

X-ray Crystallography Protocol

The process of determining a crystal structure through X-ray crystallography involves several key steps:

-

Crystallization: The first and often most challenging step is to obtain a high-quality single crystal of the compound. This is typically achieved through slow evaporation of a saturated solution, vapor diffusion, or liquid-liquid diffusion. The purity of the compound is critical for growing crystals suitable for diffraction.

-

Data Collection: A suitable crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The crystal diffracts the X-rays in a specific pattern of spots, which are recorded by a detector. The crystal is rotated during data collection to capture a complete three-dimensional diffraction pattern.

-

Structure Solution and Refinement: The positions and intensities of the diffraction spots are used to determine the unit cell dimensions and space group of the crystal. The phases of the diffracted X-rays, which are not directly measured, are determined using computational methods. This information is then used to generate an electron density map, from which the atomic positions are determined. The structural model is then refined to achieve the best possible fit with the experimental data.

The crystal structure of this compound is available in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 887481 .[1] The associated publication for this crystal structure can be found with the DOI: 10.1002/asia.201200566.[1]

Quantum Chemical Calculations of this compound's Structure

Theoretical calculations provide a powerful means to investigate the geometry and electronic structure of molecules like this compound in the gas phase or in solution, offering insights that are complementary to solid-state experimental data.

Computational Workflow

A typical workflow for the quantum chemical calculation of a natural product's structure is as follows:

Methodologies

-

Conformational Analysis: The first step in the theoretical study of a flexible molecule like this compound is to perform a conformational search to identify the low-energy conformers. This is often carried out using computationally less expensive methods like molecular mechanics (MM).

-

Geometry Optimization: The geometries of the identified low-energy conformers are then optimized using more accurate quantum mechanical methods, typically Density Functional Theory (DFT). A popular and well-balanced functional for such calculations is B3LYP, often paired with a basis set like 6-31G(d) or larger. The optimization process finds the minimum energy structure, providing theoretical bond lengths, bond angles, and dihedral angles.

-

Frequency Calculations: To ensure that the optimized geometry corresponds to a true energy minimum, vibrational frequency calculations are performed. The absence of imaginary frequencies confirms that the structure is a stable conformer.

-

NMR Chemical Shift Calculations: Using the optimized geometry, the NMR chemical shifts (e.g., for ¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. These calculated shifts can then be compared with experimental NMR data.

Comparison of Experimental and Theoretical Structural Data

A direct comparison between the experimental X-ray crystal structure and the DFT-optimized geometry of this compound is essential for validating the computational model. While the full crystallographic and detailed computational data for this compound were not available in the searched literature, the following tables present a generalized comparison based on typical results for similar organic molecules.

Table 1: Comparison of Selected Bond Lengths (Å) in this compound

| Bond | Experimental (X-ray) | Calculated (DFT/B3LYP/6-31G(d)) |

| C-N (quinuclidine) | Data not available | Data not available |

| C-O (hydroxyl) | Data not available | Data not available |

| C-C (quinoline) | Data not available | Data not available |

| C-C (ethyl) | Data not available | Data not available |

Table 2: Comparison of Selected Bond Angles (°) in this compound

| Angle | Experimental (X-ray) | Calculated (DFT/B3LYP/6-31G(d)) |

| C-N-C (quinuclidine) | Data not available | Data not available |

| C-C-O (hydroxyl) | Data not available | Data not available |

| C-C-C (quinoline) | Data not available | Data not available |

Table 3: Comparison of Experimental and Calculated ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

| Atom | Experimental (¹H) | Calculated (¹H) | Experimental (¹³C) | Calculated (¹³C) |

| Selected Protons | Data not available | Data not available | Selected Carbons | Data not available |

| H-9 | Data not available | Data not available | C-9 | Data not available |

| H-2' | Data not available | Data not available | C-2' | Data not available |

| H-8' | Data not available | Data not available | C-8' | Data not available |

Note: The tables are placeholders as the specific quantitative data from both experimental and computational studies on this compound were not found in the publicly available literature at the time of this search.

Conclusion

Quantum chemical calculations, in conjunction with experimental data, provide a powerful and comprehensive approach to understanding the three-dimensional structure of complex natural products like this compound. While the crystal structure provides a precise snapshot of the molecule in the solid state, computational methods allow for the exploration of its conformational landscape in different environments and the prediction of various spectroscopic properties. The synergy between these techniques is crucial for advancing our understanding of the structure-activity relationships of cinchona alkaloids and for the development of new applications in catalysis and medicine. Further research that publishes detailed comparisons of experimental and calculated structural and spectroscopic data for this compound would be of great value to the scientific community.

References

The Core Reactivity of Hydrocinchonine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrocinchonine, a cinchona alkaloid, is a cornerstone of asymmetric catalysis. As a diastereomer of hydroquinine, its unique stereochemical arrangement provides a powerful platform for inducing chirality in a wide array of chemical transformations. This technical guide delves into the fundamental reactivity of the this compound molecule, exploring the intrinsic properties of its functional groups and its application as a catalyst in key synthetic reactions. This document provides a comprehensive overview for researchers leveraging this compound in drug discovery and development.

Physicochemical Properties of this compound

A foundational understanding of this compound's physical and chemical properties is essential for its effective application.

| Property | Value |

| Molecular Formula | C₁₉H₂₄N₂O |

| Molecular Weight | 296.41 g/mol |

| Melting Point | 268-269 °C |

| Optical Rotation [α]D | +204° (c = 0.6 in ethanol) |

| pKa | ~8.8-9.7 (for the quinuclidine (B89598) nitrogen) |

| Solubility | Soluble in alcohol; sparingly soluble in water and ether. |

Fundamental Reactivity of the this compound Core

The reactivity of this compound is dictated by the interplay of its three primary functional regions: the quinoline (B57606) ring, the quinuclidine core, and the C9 hydroxyl group.

The Quinoline Moiety

The quinoline ring system is an aromatic heterocycle that influences the electronic environment of the molecule. It is generally susceptible to electrophilic aromatic substitution, with reactions favoring positions on the carbocyclic ring (C5 and C8). The nitrogen atom in the quinoline ring is weakly basic due to the delocalization of its lone pair of electrons in the aromatic system.

The Quinuclidine Core

The bicyclic quinuclidine core contains a sterically hindered yet highly basic tertiary amine. This nitrogen atom is the primary site of basicity and nucleophilicity in the molecule, making it a key feature in this compound's catalytic activity. It can be protonated to form salts or quaternized to generate phase-transfer catalysts. The quinuclidine nitrogen is responsible for activating nucleophiles in many catalyzed reactions.

The C9 Hydroxyl Group

The secondary hydroxyl group at the C9 position is a critical functional group for catalysis. It can act as a hydrogen bond donor, activating electrophiles and organizing the transition state in asymmetric reactions. This hydroxyl group can also be derivatized to modify the catalyst's steric and electronic properties, leading to enhanced selectivity and reactivity. Common derivatization reactions include esterification and etherification. Oxidation of the hydroxyl group yields the corresponding ketone, hydrocinchoninone.

This compound in Asymmetric Catalysis

This compound and its derivatives are renowned for their ability to catalyze a variety of asymmetric reactions with high enantioselectivity.

Sharpless Asymmetric Dihydroxylation

One of the most notable applications of cinchona alkaloids is in the Sharpless asymmetric dihydroxylation of olefins. While dihydroquinidine (B8771983) (the pseudoenantiomer of dihydroquinine) is more commonly associated with the commercially available AD-mix-β, this compound derivatives can also be employed as chiral ligands for osmium tetroxide, facilitating the enantioselective formation of vicinal diols.

Unveiling Hydrocinchonine: A Technical Guide for Researchers in Natural Product Drug Discovery

For Immediate Release

This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the identification and characterization of hydrocinchonine in natural product extracts. This compound, a Cinchona alkaloid, and its related compounds are of growing interest in pharmaceutical research. This document outlines detailed methodologies for extraction, separation, and analysis, presents available quantitative data, and visualizes potential signaling pathways influenced by this class of compounds.

Introduction to this compound

This compound is a quinoline (B57606) alkaloid found in the bark of Cinchona species, alongside its more abundant stereoisomer, cinchonine, and other well-known alkaloids like quinine (B1679958) and quinidine[1]. While often considered a minor constituent, its potential biological activities, including the circumvention of multidrug resistance (MDR) in cancer cells, have brought it to the forefront of natural product research[2]. Accurate identification and quantification of this compound in complex natural product extracts are crucial for advancing our understanding of its therapeutic potential.

Analytical Methodologies for this compound Identification

The identification of this compound in natural product extracts requires a combination of sophisticated extraction, separation, and spectroscopic techniques.

Extraction from Plant Material

The initial and most critical step is the efficient extraction of alkaloids from the plant matrix, typically the dried and powdered bark of Cinchona species.

Experimental Protocol: Ultrasonic Extraction of Cinchona Alkaloids

This protocol is adapted from a method demonstrated to be effective for the extraction of Cinchona alkaloids[3].

Materials:

-

Dried and finely powdered Cinchona bark

-

Ammonia (B1221849) solution (25%)

-

Ultrasonic bath

-

Centrifuge

-

Filter paper (e.g., Whatman No. 1)

-

Rotary evaporator

Procedure:

-

Weigh 1.0 g of powdered Cinchona bark into a 50 mL centrifuge tube.

-

Add 10 mL of methanol and 0.1 mL of ammonia solution (25%).

-

Vortex the mixture for 1 minute to ensure thorough wetting of the plant material.

-

Place the tube in an ultrasonic bath and sonicate for 30 minutes at room temperature.

-

Centrifuge the mixture at 4000 rpm for 10 minutes.

-

Decant the supernatant into a round-bottom flask.

-

Repeat the extraction process (steps 2-6) twice more with fresh solvent.

-

Combine the supernatants and evaporate to dryness under reduced pressure using a rotary evaporator.

-

Re-dissolve the dried extract in a known volume of the initial mobile phase for chromatographic analysis.

Chromatographic Separation

High-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) are powerful techniques for separating this compound from the complex mixture of other Cinchona alkaloids.

2.2.1. High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a widely used method for the analysis of Cinchona alkaloids. A reversed-phase C18 column is commonly employed with a mobile phase consisting of an aqueous buffer and an organic modifier.

Experimental Protocol: HPLC-UV for the Quantification of Cinchona Alkaloids

This protocol is based on an optimized method for the separation of major Cinchona alkaloids[4].

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: XB-C18 column (e.g., 150 mm x 4.6 mm, 2.6 µm particle size).

-

Mobile Phase:

-

A: 10 mM ammonium (B1175870) formate (B1220265) buffer (pH adjusted to 3.0 with formic acid)

-

B: Methanol

-

-

Gradient Elution:

-

0-5 min: 20% B

-

5-20 min: Linear gradient from 20% to 80% B

-

20-25 min: 80% B (isocratic)

-

25-26 min: Linear gradient from 80% to 20% B

-

26-30 min: 20% B (isocratic, for column re-equilibration)

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25 °C

-

Detection: UV at 250 nm and 330 nm[4].

-

Injection Volume: 10 µL

2.2.2. Supercritical Fluid Chromatography (SFC)

SFC offers a faster and more environmentally friendly alternative to HPLC for the separation of Cinchona alkaloids[3].

Experimental Protocol: SFC for the Separation of Cinchona Alkaloids

This protocol is based on a validated SFC method for the analysis of major Cinchona alkaloids, including dithis compound (this compound)[3].

-

Instrumentation: An SFC system with a UV detector.

-

Column: Acquity UPC² Torus DEA, 1.7 µm, 3.0 x 100 mm.

-

Mobile Phase:

-

A: CO₂